molecular formula C19H14Cl2LiN3O7S B12708333 Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate CAS No. 83784-12-7

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate

Cat. No.: B12708333
CAS No.: 83784-12-7
M. Wt: 506.3 g/mol
InChI Key: JLEXOACASIEREG-UHFFFAOYSA-M
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Description

Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate: is a complex organic compound with the molecular formula C19H14Cl2LiN3O7S and a molecular weight of 506.30 g/mol . This compound is known for its unique chemical structure, which includes a lithium ion, dichlorohydroxyphenyl group, azo linkage, ethoxycarbonylamino group, and hydroxynaphthalene sulfonate moiety.

Preparation Methods

The synthesis of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves several steps:

    Diazotization: The process begins with the diazotization of 3,5-dichloro-2-hydroxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.

    Lithiation: Finally, the compound is lithiated using lithium hydroxide to obtain the desired product.

Chemical Reactions Analysis

Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: It serves as a staining agent for biological tissues.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of pigments and dyes.

Mechanism of Action

The mechanism of action of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets:

    Azo Linkage: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.

    Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar compounds include:

  • Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(methoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate
  • Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(propoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate

These compounds share similar structures but differ in the alkoxycarbonyl group, which affects their chemical properties and applications.

Properties

CAS No.

83784-12-7

Molecular Formula

C19H14Cl2LiN3O7S

Molecular Weight

506.3 g/mol

IUPAC Name

lithium;5-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C19H15Cl2N3O7S.Li/c1-2-31-19(27)22-13-8-11(32(28,29)30)5-9-3-4-15(25)17(16(9)13)24-23-14-7-10(20)6-12(21)18(14)26;/h3-8,25-26H,2H2,1H3,(H,22,27)(H,28,29,30);/q;+1/p-1

InChI Key

JLEXOACASIEREG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCOC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)Cl)O)O

Origin of Product

United States

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